4-(5-methyl-1H-tetrazol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methyl-1H-tetrazol-1-yl)piperidine is a chemical compound that belongs to the class of tetrazoles and piperidines Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, while piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)piperidine can be approached through several methods. One common method involves the reaction of piperidine with 5-methyl-1H-tetrazole under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(5-methyl-1H-tetrazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(5-methyl-1H-tetrazol-1-yl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the biological target .
Vergleich Mit ähnlichen Verbindungen
4-(5-methyl-1H-tetrazol-1-yl)piperidine can be compared with other similar compounds, such as:
4-(1-methyl-1H-tetrazol-5-yl)piperidine: This compound has a similar structure but differs in the position of the methyl group on the tetrazole ring.
5-phenyltetrazole: This compound has a phenyl group attached to the tetrazole ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H13N5 |
---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
4-(5-methyltetrazol-1-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-6-9-10-11-12(6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
DRGIBGLITUBVOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.